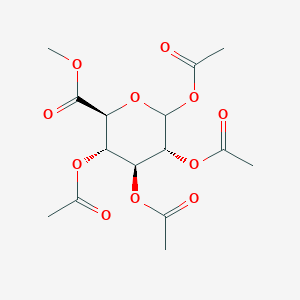

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate

Vue d'ensemble

Description

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O11 and its molecular weight is 376.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate, also known as (3R,4S,5S,6S)-6-(METHOXYCARBONYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAYL TETRAACETATE or 1,2,3,4-Tetra-O-acetyl-DGlucuronide Methyl Ester, is a pharmaceutical intermediate

Mode of Action

It is known to be used in the synthesis of glucuronide-conjugated drugs . Glucuronidation is a major pathway for the biotransformation of many endogenous and exogenous compounds. It involves the addition of a glucuronic acid moiety to a substrate molecule, thereby increasing its water solubility and facilitating its excretion from the body.

Biochemical Pathways

The compound plays a significant role in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where lipophilic drugs are converted into water-soluble compounds to facilitate their elimination from the body. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the drug molecule by the action of UDP-glucuronosyltransferases (UGTs).

Pharmacokinetics

As a glucuronide-conjugated drug, it is expected to have improved water solubility, which can enhance its bioavailability and facilitate its excretion from the body .

Result of Action

As a glucuronide-conjugated drug, it is expected to enhance the therapeutic action of drugs and improve their bioavailability .

Activité Biologique

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is a synthetic derivative of glucuronic acid, notable for its applications in medicinal chemistry and biochemistry. This compound exhibits significant biological activity, particularly in the context of drug metabolism and the synthesis of glycosylated compounds. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₅H₂₀O₁₁

- Molecular Weight: 376.31 g/mol

- CAS Number: 7355-18-2

- Purity: ≥96.0% (GC)

- Melting Point: 179 °C

Table 1 summarizes the chemical characteristics of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₁₁ |

| Molecular Weight | 376.31 g/mol |

| CAS Number | 7355-18-2 |

| Purity | ≥96.0% (GC) |

| Melting Point | 179 °C |

This compound acts primarily as a glucuronide donor in biological systems. Glucuronidation is a critical phase II metabolic reaction that facilitates the excretion of various drugs and xenobiotics. The compound's acetylated form enhances its solubility and stability, making it a valuable intermediate in synthesizing more complex glucuronide derivatives.

- Metabolic Pathways : The compound undergoes enzymatic hydrolysis to release D-glucuronic acid, which can then conjugate with drugs or metabolites to form glucuronides that are more easily excreted from the body.

- Enzyme Interaction : It is known to interact with UDP-glucuronosyltransferases (UGTs), which are responsible for catalyzing the transfer of glucuronic acid to substrates.

Case Studies

Several studies highlight the biological relevance of this compound:

- Synthesis of Glycosylated Prodrugs : A study demonstrated the use of this compound in synthesizing water-soluble glucuronide derivatives of anticancer drugs like camptothecin. These derivatives exhibited enhanced solubility and stability in physiological conditions, improving their therapeutic efficacy .

- Role in Drug Metabolism : Research has shown that acyl glucuronides derived from this compound can act as reactive metabolites that may contribute to drug toxicity. For instance, the formation of these metabolites from certain pharmaceuticals has been linked to adverse reactions .

Research Findings

Recent investigations into this compound have revealed its potential applications beyond traditional drug metabolism:

- Anticancer Applications : The compound has been explored as a precursor for synthesizing glycosylated anticancer agents that can target specific cancer cells while minimizing systemic toxicity.

- Bioconjugation Strategies : Its ability to form stable conjugates with various biomolecules positions it as a promising candidate for drug delivery systems and targeted therapies.

Applications De Recherche Scientifique

Prodrug Development

One of the primary applications of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is in the development of prodrugs for cancer therapy. It has been utilized to create water-soluble derivatives of camptothecin that exhibit enhanced therapeutic efficacy. For instance, studies have demonstrated that glucuronide prodrugs linked to camptothecin can improve drug stability in plasma and enhance cytotoxicity against cancer cells .

Key Findings:

- Prodrug formulations using this compound have shown promising results in monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) settings .

- The compound's acetyl groups facilitate its conversion to active forms within biological systems.

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions. Its reactivity allows for the synthesis of complex carbohydrates and glycosides essential for studying carbohydrate chemistry and biochemistry .

Applications:

- Synthesis of glycosylthio heterocycles which are important in various biochemical pathways.

- Formation of oligosaccharides that can be used in vaccine development and immunology research.

Case Study 1: Camptothecin Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized glucuronide derivatives of camptothecin using this compound. These derivatives were tested for their stability and cytotoxicity against cancer cell lines. The results indicated that these prodrugs exhibited significantly improved pharmacological profiles compared to their parent compounds .

| Compound Type | Stability (in Plasma) | Cytotoxicity (IC50) |

|---|---|---|

| Camptothecin | Low | High |

| Glucuronide Prodrug | High | Moderate |

Case Study 2: Glycosylation Efficiency

A comparative study investigated the efficiency of various glycosyl donors in synthesizing oligosaccharides. This compound was found to be one of the most effective donors due to its favorable steric properties and reactivity under mild conditions .

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-BVIXPPBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453228 | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-96-0 | |

| Record name | Methyl D-glucopyranuronate 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.